Recainam tosylate is a chemical compound derived from recainam, a known local anesthetic. This compound falls under the category of tosylates, which are esters of toluenesulfonic acid. Tosylates are commonly used in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions. Recainam tosylate specifically serves as a prodrug form of recainam, enhancing its solubility and stability for various applications in medicinal chemistry.
Recainam tosylate is synthesized from recainam through the reaction with tosyl chloride, a common reagent in organic chemistry used to convert alcohols into tosylates. This compound is classified as a sulfonate ester, where the tosyl group (derived from toluenesulfonic acid) replaces the hydroxyl group of recainam. The classification of recainam tosylate as a prodrug highlights its role in improving the pharmacokinetic properties of recainam.
The synthesis of recainam tosylate involves the following steps:
The synthesis process ensures that the resulting recainam tosylate has high purity suitable for further applications .
Recainam tosylate's molecular structure can be analyzed through various techniques:
Recainam tosylate participates in several chemical reactions:
The mechanism by which recainam tosylate exerts its effects involves several steps:
Recainam tosylate exhibits several notable physical and chemical properties:
Recainam tosylate has several scientific uses:
Recainam tosylate (chemical name: N-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-N-phenyl-4-piperidinamine 4-methylbenzenesulfonate; systematic IUPAC name: 4-methylbenzenesulfonic acid compound with 4-(N-phenyl-N-piperidin-4-ylamino)benzamide) emerged from late 20th-century antiarrhythmic drug development programs. The compound identifier C₂₂H₃₃N₃O₄S reflects its molecular architecture, while the CAS registry number 18177375 provides its unique chemical database identity [1]. The designation "tosylate" explicitly references the 4-methylbenzenesulfonate counterion derived from p-toluenesulfonic acid, a deliberate formulation strategy to enhance physicochemical stability. Historical records indicate its development code Wy-42,362 during preclinical evaluation by Wyeth Laboratories, preceding formal INN (International Nonproprietary Name) assignment as recainam tosylate [8]. This nomenclature follows the convention wherein the active base ("recainam") is coupled with the anionic component ("tosylate") to form the complete drug substance designation.
The compound's structural lineage connects to class I antiarrhythmics, featuring a tertiary amine-linked piperidine moiety essential for sodium channel interactions. X-ray crystallography studies would confirm the ionic pairing between the protonated recainam cation and the planar tosylate anion—a configuration critical to its crystalline properties and dissolution behavior. The tosylate anion was selected over alternatives (e.g., hydrochloride) due to superior hydrolytic stability and crystalline yield during pharmaceutical synthesis [5].
Table 1: Systematic Nomenclature and Identifiers for Recainam Tosylate
Nomenclature Type | Designation |
---|---|
Chemical Formula | C₂₂H₃₃N₃O₄S |
CAS Registry Number | 18177375 |
IUPAC Name | 4-methylbenzenesulfonic acid; 4-(N-phenyl-N-piperidin-4-ylamino)benzamide |
Development Code | Wy-42,362 |
Ionic Composition | Recainam cation + Tosylate anion |
Recainam tosylate functions as a multi-channel blocking agent with electrophysiological actions spanning both class Ic (sodium channel blockade) and class III (potassium channel prolongation) antiarrhythmic categories. In vitro cardiac Purkinje fiber models demonstrate concentration-dependent suppression of maximum depolarization velocity (Vmax), indicating potent sodium channel inhibition that stabilizes excitable membranes during tachyarrhythmias. Simultaneously, it prolongs action potential duration (APD) by antagonizing delayed rectifier potassium currents (Iₖ), enhancing refractory periods without inducing early afterdepolarizations—a significant advantage over pure class III agents [8]. This dual-channel targeting enables broad-spectrum suppression of ventricular tachyarrhythmias, particularly re-entrant circuits underlying life-threatening fibrillation.
The tosylate counterion contributes indirectly to therapeutic efficacy by optimizing bioavailability. Compared to hydrochloride salts, tosylate formulations exhibit higher solubility in both aqueous and lipid phases, facilitating gastrointestinal absorption after oral administration and ensuring sufficient plasma concentrations for channel blockade. This pharmacokinetic advantage is shared with other cardiovascular tosylate salts like bretylium tosylate (ventricular fibrillation suppression) and sorafenib tosylate (kinase inhibition). Recainam's ability to suppress experimentally induced ventricular fibrillation in infarcted canine models positioned it as a promising candidate for malignant arrhythmia management [8] [3]. Its mechanism circumvents reverse use-dependence limitations observed in early class III agents, maintaining efficacy across varying heart rates—a critical attribute for clinical translation.
Table 2: Comparative Electrophysiological Profile of Antiarrhythmic Tosylate Salts
Compound | Primary Ionic Targets | Therapeutic Application | Molecular Advantage of Tosylate |
---|---|---|---|
Recainam Tosylate | Na⁺ (INa), K⁺ (Iₖ) channels | Ventricular tachyarrhythmias | Enhanced membrane penetration and crystalline stability |
Bretylium Tosylate | K⁺ channels, adrenergic neurons | Refractory ventricular fibrillation | Improved water solubility for parenteral formulation |
Sorafenib Tosylate | VEGFR, PDGFR, Raf kinases | Hepatocellular/renal carcinoma | Increased oral bioavailability and solid-state stability |
Tolbutamide Tosylate | Kₐₜₚ channels (pancreatic β-cells) | Type 2 diabetes mellitus | Optimal pKa for insulin secretion modulation |
The tosylate anion (C₇H₇SO₃⁻) serves as a pharmaceutical counterion that profoundly influences recainam's material science and biological performance. Structurally, the anion's conjugated aromatic system enables charge delocalization, forming stable ion-pair complexes with the recainam cation through electrostatic and π-cation interactions. This configuration enhances thermal stability, with melting points typically exceeding 180°C—critical for manufacturing processes like hot-melt extrusion. X-ray powder diffraction analyses reveal defined crystalline lattices with low hygroscopicity, preventing hydrate formation that could compromise shelf-life [5].
Functionally, tosylate imparts amphiphilic transport properties that modulate drug-receptor engagement. The methyl group confers mild hydrophobicity, while the sulfonate enables dipole interactions with aqueous phases. This balance facilitates diffusion across lipid membranes while retaining solubility in extracellular fluid. In cardiac sodium channels, molecular dynamics simulations suggest tosylate dissociation near the channel vestibule permits cationic recainam penetration into the pore domain—a process potentiated by the anion's low nucleophilicity compared to halides [3] [5].
The moiety's versatility extends to ionic liquid formulations (ILs), where recainam tosylate can be engineered into low-melting complexes with additional anionic/cationic species. Patent literature demonstrates combining pharmaceutically active ions (e.g., lidocaine cation) with recainam tosylate generates multi-functional liquids overcoming polymorphism issues in solid dosage forms. Such IL strategies enhance membrane permeability by orders of magnitude, as quantified by parallel artificial membrane permeability assays (PAMPA) [5] [4]. This approach leverages tosylate's role as a hydrogen-bond acceptor to disrupt epithelial tight junctions, a phenomenon observed in bretylium tosylate's enhancement of sodium transport through amiloride-sensitive channels [3].
Table 3: Tosylate Moiety Contributions to Pharmaceutical Performance
Property | Impact | Mechanistic Basis |
---|---|---|
Crystalline Stability | High melting point, low hygroscopicity | Charge delocalization in sulfonate; hydrophobic methyl group |
Solubility Profile | Balanced hydrophilicity/lipophilicity | Sulfonate hydration vs. toluene-derived hydrophobicity |
Membrane Diffusion | Enhanced cellular uptake | Transient ion-pair shielding of cation charge |
Solid-State Formulation | Resistance to polymorphic conversion | Robust ionic lattice formation energy |
Ionic Liquid Compatibility | Enables multi-ion drug complexes | Hydrogen-bond acceptance at sulfonyl oxygen |
The structural sophistication of recainam tosylate exemplifies modern salt engineering principles, where anion selection transcends mere solubility adjustment to actively enable precise bio-interactions. Future development may explore anion-prodrug derivatives or tosylate-based nano-coordination complexes for targeted myocardial delivery, building upon its established role in antiarrhythmic pharmacotherapy [5] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1